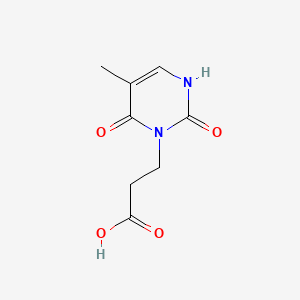
3-(2-Carboxyethyl)thymine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Carboxyethyl)thymine, also known as this compound, is a useful research compound. Its molecular formula is C8H10N2O4 and its molecular weight is 198.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis
The synthesis of 3-CET involves the reaction of β-propiolactone with calf thymus DNA, leading to the formation of 3-(2-carboxyethyl)thymidine-5'-monophosphoric acid as an intermediate. This compound can then be hydrolyzed to yield 3-CET under acidic conditions. The structure of 3-CET has been confirmed through various spectroscopic methods including UV spectra and mass spectrometry, which indicated a molecular weight of 198 g/mol and specific fragmentation patterns that support its structural identity .
Biological Significance
1. DNA Interaction and Repair Mechanisms
Research indicates that 3-CET can form adducts with DNA, which may influence the stability and integrity of genetic material. The formation of such adducts is significant in understanding mutagenesis and the mechanisms of DNA repair. Studies have shown that compounds similar to 3-CET can lead to mutations at A:T base pairs when incorporated into DNA, highlighting their potential role in cancer development .
2. Anticancer Properties
The potential anticancer properties of 3-CET have been explored through in vitro studies. It has been observed that derivatives like 3-CET may exhibit selective toxicity towards cancer cell lines. This selectivity suggests a mechanism involving interference with cellular processes critical for cancer cell survival and proliferation .
3. Enzyme Inhibition
Another area of interest is the enzyme inhibition capabilities of 3-CET. Compounds with similar structures have been investigated for their ability to inhibit key enzymes involved in cancer metabolism and DNA repair pathways. This inhibition could provide a therapeutic avenue for enhancing the efficacy of existing cancer treatments.
Case Study 1: Formation of DNA Adducts
A study demonstrated that when calf thymus DNA was treated with β-propiolactone, significant amounts of 3-CET were isolated as a product. The resulting adducts were characterized using high-performance liquid chromatography (HPLC) and mass spectrometry, confirming the presence of 3-CET in the hydrolysates .
Case Study 2: Anticancer Activity
In vitro assays on various cancer cell lines revealed that compounds related to 3-CET exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. These findings suggest that further development could lead to new therapeutic agents targeting specific cancers .
Summary Table: Applications of this compound
Propiedades
Número CAS |
74423-09-9 |
|---|---|
Fórmula molecular |
C8H10N2O4 |
Peso molecular |
198.18 g/mol |
Nombre IUPAC |
3-(5-methyl-2,4-dioxo-1H-pyrimidin-3-yl)propanoic acid |
InChI |
InChI=1S/C8H10N2O4/c1-5-4-9-8(14)10(7(5)13)3-2-6(11)12/h4H,2-3H2,1H3,(H,9,14)(H,11,12) |
Clave InChI |
FCQZARGENYSGQL-UHFFFAOYSA-N |
SMILES |
CC1=CNC(=O)N(C1=O)CCC(=O)O |
SMILES canónico |
CC1=CNC(=O)N(C1=O)CCC(=O)O |
Key on ui other cas no. |
74423-09-9 |
Sinónimos |
3-(2-carboxyethyl)thymine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















